2-(quinoline-2-carbonyl)benzoic Acid
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Overview
Description
2-(Quinoline-2-carbonyl)benzoic Acid is a complex organic compound that features a quinoline moiety fused with a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(quinoline-2-carbonyl)benzoic Acid typically involves the reaction of quinoline derivatives with benzoic acid or its derivatives. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline with a benzoic acid derivative occurs . Another approach involves the Friedländer synthesis, which is a classical method for constructing quinoline rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of Bronsted acids as catalysts have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Quinoline-2-carbonyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Zinc in acetic acid.
Substitution: Halogenated quinoline derivatives with nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-(Quinoline-2-carbonyl)benzoic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(quinoline-2-carbonyl)benzoic Acid involves its interaction with various molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to its antimicrobial or anticancer effects . The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Quinoline-2,4-dione: Shares the quinoline core structure but differs in functional groups.
2-Hydroxyquinoline: Similar quinoline structure with a hydroxyl group at the 2-position.
4-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 4-position.
Uniqueness: 2-(Quinoline-2-carbonyl)benzoic Acid is unique due to the presence of both the quinoline and benzoic acid moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
90816-22-1 |
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Molecular Formula |
C17H11NO3 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
2-(quinoline-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C17H11NO3/c19-16(12-6-2-3-7-13(12)17(20)21)15-10-9-11-5-1-4-8-14(11)18-15/h1-10H,(H,20,21) |
InChI Key |
RVGWAVZJSUPWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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